molecular formula C26H35N3O5 B1673739 tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate CAS No. 461054-93-3

tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate

Katalognummer: B1673739
CAS-Nummer: 461054-93-3
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: NXNRAECHCJZNRF-JBACZVJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Ko 143 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Pyrazinoindolstruktur beinhalten. Die Syntheseroute umfasst typischerweise folgende Schritte:

Industrielle Produktionsmethoden für Ko 143 sind nicht weit verbreitet, aber die Verbindung wird typischerweise in Forschungslaboren für experimentelle Zwecke hergestellt.

Analyse Chemischer Reaktionen

Ko 143 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Ko 143 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Ko 143 entfaltet seine Wirkung, indem es das Brustkrebsresistenzprotein hemmt, einen Membrantransporter, der am Ausstrom von Medikamenten aus Zellen beteiligt ist. Durch die Hemmung dieses Proteins erhöht Ko 143 die intrazelluläre Konzentration chemotherapeutischer Mittel und erhöht so deren Wirksamkeit. Zu den molekularen Zielstrukturen von Ko 143 gehört der Transporter der ATP-bindenden Kassette, Unterfamilie G, Mitglied 2, und die beteiligten Pfade beziehen sich auf Mechanismen des Arzneimitteltransports und der Arzneimittelresistenz .

Wirkmechanismus

Ko 143 exerts its effects by inhibiting the breast cancer resistance protein, which is a membrane transporter involved in the efflux of drugs from cells. By inhibiting this protein, Ko 143 increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The molecular targets of Ko 143 include the ATP-binding cassette sub-family G member 2 transporter, and the pathways involved are related to drug transport and resistance mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ko 143 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor des Brustkrebsresistenzproteins. Zu den ähnlichen Verbindungen gehören:

Ko 143 zeichnet sich durch seine mehr als 200-fache Selektivität gegenüber anderen Transportern wie P-Glykoprotein und Multidrug-Resistenz-assoziiertem Protein 1 aus .

Biologische Aktivität

Tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate is a complex organic compound with significant potential in pharmacology due to its unique molecular structure and biological properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C26H35N3O5
  • Molecular Weight : Approximately 469.26 g/mol
  • Structural Features : The compound features a tert-butyl group and a propanoate moiety attached to a tetracyclic core that includes multiple nitrogen atoms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in modulating drug transporters and demonstrating potential therapeutic effects.

Inhibition of Drug Transporters

One of the notable activities of tert-butyl 3-[(2S,5S,8S)-14-methoxy...] is its ability to inhibit the activity of ATP-binding cassette sub-family G member 2 (ABCG2), a transporter implicated in multidrug resistance in cancer treatment. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Study 1: ABCG2 Inhibition

In vitro studies demonstrated that tert-butyl 3-[(2S,5S,8S)-14-methoxy...] effectively inhibited ABCG2-mediated transport in human cancer cell lines. The compound was shown to increase the intracellular concentration of various anticancer drugs by up to 50%, suggesting its potential as an adjuvant therapy in resistant cancers.

Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria.

Study 3: Cytotoxicity Assay

A cytotoxicity assay was conducted using human hepatocellular carcinoma (HepG2) cells. The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests that it could be a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
Ko143BCRP InhibitorSelective for ABCG2; used in cancer research
Fumitremorgin CNatural ProductKnown for its ability to inhibit multidrug resistance proteins
MitoxantroneChemotherapeutic AgentUsed in treating various cancers; interacts with DNA

The structural uniqueness of tert-butyl 3-[(2S,5S,8S)-14-methoxy...] allows it to exert potent inhibitory effects on drug transporters compared to other similar compounds listed above.

Q & A

Q. Basic: What are the critical physicochemical properties of this compound that must be characterized for experimental reproducibility?

Answer:
Key properties include LogD (pH 5.5: 1.22; pH 7.4: 1.21) , polar surface area (105.76 Ų) , and hydrogen-bond donors/acceptors (3/6) . These influence solubility, membrane permeability, and stability. Methodologically:

  • Use HPLC or shake-flask methods to validate LogD experimentally.
  • Calculate polar surface area via software like JChem to predict bioavailability .
  • Confirm H-bonding capacity through IR spectroscopy or computational modeling.

Q. Basic: What spectroscopic techniques are recommended for structural validation of this tetracyclic compound?

Answer:

  • NMR : Prioritize 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry (2S,5S,8S) and methoxy/tert-butyl groups .
  • Mass Spectrometry (HRMS) : Use high-resolution MS to verify molecular weight (e.g., via ESI-TOF) and fragmentation patterns .
  • X-ray Crystallography : If crystalline, resolve absolute configuration via single-crystal analysis .

Q. Advanced: How can computational methods address contradictions in reaction yields during synthetic optimization?

Answer:

  • Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers .
  • Use COMSOL Multiphysics for virtual simulations of reaction conditions (e.g., solvent effects, temperature gradients) to optimize yields .
  • Implement Design of Experiments (DOE) to statistically analyze variable interactions (e.g., catalyst loading, time) and resolve discrepancies .

Q. Advanced: What strategies resolve conflicting spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Compare experimental NMR/MS data with computed spectra from tools like PubChem’s InChI-derived models .
  • Dynamic NMR : Investigate conformational flexibility causing signal splitting (e.g., tert-butyl group rotation) .
  • Isotopic Labeling : Use 15N^{15}\text{N}- or 2H^{2}\text{H}-labeled analogs to clarify ambiguous peaks in complex regions (e.g., triazatetracyclo backbone) .

Q. Advanced: How can AI-driven platforms enhance the design of derivatives for biological activity studies?

Answer:

  • Generative AI Models : Train models on PubChem datasets to predict modifications improving target binding (e.g., methoxy group repositioning) .
  • Structure-Activity Relationship (SAR) Analysis : Use COMSOL or Schrödinger Suite to correlate substituent effects (e.g., 2-methylpropyl) with activity .
  • Autonomous Laboratories : Implement AI-guided high-throughput screening to rapidly test derivatives under varied conditions .

Q. Advanced: What methodologies mitigate instability issues in aqueous solutions for this compound?

Answer:

  • pH Stability Profiling : Conduct accelerated degradation studies (pH 1–10) with UPLC monitoring to identify hydrolysis-prone sites (e.g., ester groups) .
  • Lyophilization : Stabilize via freeze-drying with excipients (e.g., trehalose) if degradation occurs in aqueous buffers.
  • Protective Group Engineering : Replace tert-butyl with more hydrolytically stable groups (e.g., trityl) while retaining activity .

Q. Basic: What synthetic routes are reported for analogous triazatetracyclo compounds?

Answer:

  • Solid-Phase Synthesis : Used for similar azabicyclo derivatives via iterative coupling/deprotection steps (e.g., tert-butyl carbamate intermediates) .
  • Ring-Closing Metathesis (RCM) : Construct tetracyclic cores using Grubbs catalysts, followed by functionalization (e.g., methoxy addition) .
  • Enzymatic Resolution : For chiral centers, employ lipases or esterases to isolate enantiopure intermediates .

Q. Advanced: How do researchers validate the biological target engagement of this compound in complex matrices?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., enzymes in the 3,6,17-triazatetracyclo scaffold’s pathway) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates by monitoring thermal stability shifts upon compound binding .
  • Metabolomic Profiling : Use LC-MS/MS to track downstream metabolite changes, linking compound exposure to mechanistic effects .

Eigenschaften

IUPAC Name

tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31)/t18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNRAECHCJZNRF-JBACZVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438079
Record name Ko 143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461054-93-3
Record name KO 143
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461054933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ko 143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 461054-93-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
Reactant of Route 2
tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
Reactant of Route 3
tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
Reactant of Route 4
tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
Reactant of Route 5
tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
Reactant of Route 6
tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.